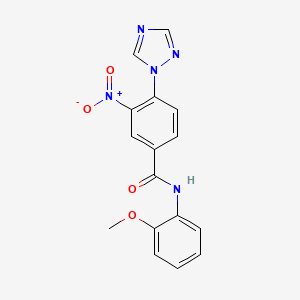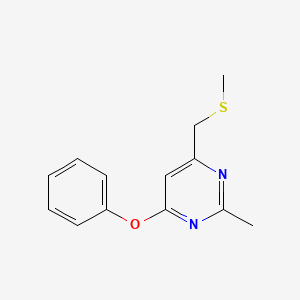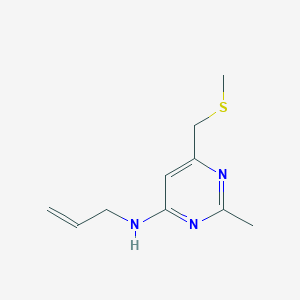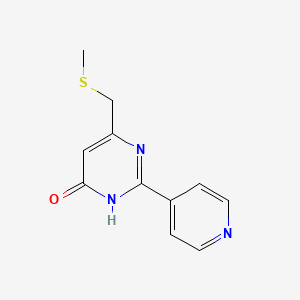
N-(2-(2-Furyl)vinyl)-N'-isopropylurea
Overview
Description
N-(2-(2-Furyl)vinyl)-N'-isopropylurea, also known as Furfurylidenephenylpropylurea (FPU), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FPU is a derivative of urea, and its unique chemical structure makes it a promising candidate for use in drug discovery, material science, and other research areas. In
Scientific Research Applications
FPU has been extensively studied for its potential applications in various fields. In drug discovery, FPU has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. FPU has also been investigated for its potential use as a fluorescent probe, as it exhibits strong fluorescence properties. Additionally, FPU has been studied for its potential use in material science, as it can be used as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of FPU is not fully understood. However, it is believed that FPU exerts its biological effects by interacting with specific molecular targets. For example, FPU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. FPU has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
FPU has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that FPU can inhibit the activity of COX-2, which is involved in the inflammatory response. FPU has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, FPU has been shown to exhibit strong fluorescence properties, which make it a promising candidate for use as a fluorescent probe.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPU in lab experiments is its ease of synthesis. FPU can be synthesized in good yields using a simple reaction procedure. Additionally, FPU exhibits strong fluorescence properties, which make it a useful tool for studying biological systems. However, one limitation of using FPU in lab experiments is its potential toxicity. Further studies are needed to determine the safety of FPU for use in vivo.
Future Directions
There are many potential future directions for research on FPU. One area of interest is the development of FPU-based materials. FPU can be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to determine the mechanism of action of FPU and its potential applications in drug discovery. Finally, future studies should investigate the safety of FPU for use in vivo, as well as its potential side effects.
properties
IUPAC Name |
1-[(E)-2-(furan-2-yl)ethenyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)12-10(13)11-6-5-9-4-3-7-14-9/h3-8H,1-2H3,(H2,11,12,13)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAJKOQJOHNENW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC=CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N/C=C/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Furyl)vinyl)-N'-isopropylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B3140507.png)
![1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol](/img/structure/B3140513.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B3140522.png)
![1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B3140552.png)
![N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B3140569.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetic acid](/img/structure/B3140570.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3140571.png)






